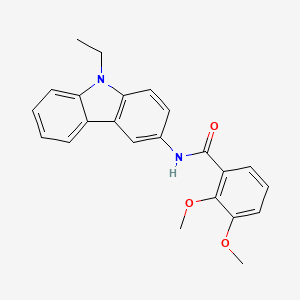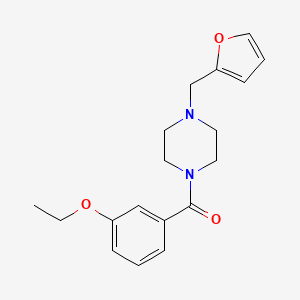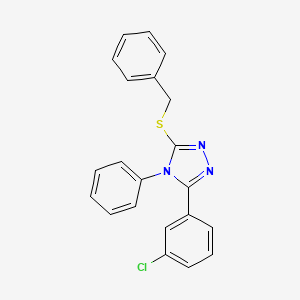
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide
描述
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide, also known as EC23, is a novel small molecule that has shown promising results in scientific research applications. EC23 is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to exhibit a wide range of biological activities. The synthesis of EC23 involves the reaction of 9-ethylcarbazole with 2,3-dimethoxybenzoyl chloride under basic conditions.
作用机制
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to inhibit the activity of the NF-kappaB pathway, which is a key regulator of inflammation and immune response. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has also been found to inhibit the activity of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. In addition, N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to inhibit the activity of the histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to exhibit several biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been shown to modulate the expression of various genes involved in inflammation, cell survival, and cell cycle regulation. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to exhibit anti-angiogenic activity, where it inhibits the formation of new blood vessels.
实验室实验的优点和局限性
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, its low toxicity, and its ability to penetrate cell membranes. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been shown to exhibit high potency against various targets, including cancer cells and viruses. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is also highly selective, meaning that it targets specific pathways or enzymes without affecting others. In addition, N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has low toxicity, meaning that it does not cause significant harm to cells or tissues. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has shown promising results in scientific research applications, and there are several future directions for its development. One future direction is to optimize the synthesis method of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide in vivo to determine its efficacy and safety. In addition, future studies could investigate the potential of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future studies could investigate the potential of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide as a tool for studying various signaling pathways and enzymes involved in disease pathogenesis.
科学研究应用
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The anti-inflammatory activity of N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been demonstrated in several studies, where it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has also been found to exhibit anti-cancer activity, where it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide has been found to exhibit anti-viral activity, where it has been shown to inhibit the replication of influenza virus and dengue virus.
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-25-19-10-6-5-8-16(19)18-14-15(12-13-20(18)25)24-23(26)17-9-7-11-21(27-2)22(17)28-3/h5-14H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSYHNUHICULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)

![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)

![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)
![8-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4851319.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851322.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)
![N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)
![3-[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4851361.png)
![methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B4851372.png)
![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)